[1-(4-Pyridyl)cyclopentyl]methanamine

Cytotoxicity screening Hepatocellular carcinoma Structure-activity relationship

Research bottleneck: scarce, validated hinge-binding fragments with constrained 3D geometry for SAR expansion. This primary amine building block solves selectivity challenges via geminal cyclopentyl substitution and a distal 4-pyridyl nitrogen (pKa ~5.2). - **Structural differentiation**: neopentyl-like hindered amine enables chemoselective acylation without pyridine perturbation. - **Physicochemical fit**: MW 176.26, cLogP <3, optimal for fragment-based screening (X-ray/NMR). - **Supply advantage**: dual forms (free base CAS 1178320-32-5; dihydrochloride CAS 1423991-72-3) for solubility-matched delivery.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B11762642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Pyridyl)cyclopentyl]methanamine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)C2=CC=NC=C2
InChIInChI=1S/C11H16N2/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10/h3-4,7-8H,1-2,5-6,9,12H2
InChIKeyJNJHXKXEUHWJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(4-Pyridyl)cyclopentyl]methanamine: Structure & Procurement Baseline


[1-(4-Pyridyl)cyclopentyl]methanamine is a heterocyclic primary amine with the molecular formula C11H16N2 and molecular weight 176.26 g/mol, comprising a cyclopentyl ring substituted at the 1-position with a methanamine group and at the same carbon with a 4-pyridyl moiety . The compound is commercially available as the free base (CAS 1178320-32-5) and as the dihydrochloride salt (CAS 1423991-72-3, C11H18Cl2N2, MW 249.18), the latter providing enhanced aqueous solubility and stability for biological assay preparation [1]. Its structural features position it as a constrained primary amine building block with a basic pyridine nitrogen (pKa approximately 5.2 for the pyridinium conjugate acid) and a primary aliphatic amine (pKa approximately 9-10), enabling differential protonation states across physiological and synthetic pH ranges .

Workflow Medicinal chemistry building block for kinase/PDE inhibitor elaboration
Format choice Free base (CAS 1178320-32-5) or dihydrochloride salt for aqueous solubility
Selection logic Constrained geminal cyclopentyl-4-pyridyl scaffold with differential amine reactivity

[1-(4-Pyridyl)cyclopentyl]methanamine: Non-Interchangeability with Analogs


Despite superficial similarity to compounds such as cyclopentyl(pyridin-4-yl)methanamine (α-cyclopentyl substitution, CAS 1183004-33-2) or [1-(pyridin-2-yl)cyclopentyl]methanamine (2-pyridyl isomer, CAS 1176042-23-1), [1-(4-pyridyl)cyclopentyl]methanamine presents a fundamentally distinct steric and electronic profile . The geminal substitution at the cyclopentyl 1-position creates a neopentyl-like amine environment with restricted conformational freedom that differs from secondary α-branched analogs; the 4-pyridyl (para) nitrogen orientation places the basic heteroatom distal to the primary amine, reducing intramolecular hydrogen bonding and preserving independent nucleophilicity of both nitrogen centers; and the cyclopentyl ring size confers different angle strain and spatial occupancy compared to cyclohexyl or cyclopropyl counterparts, directly impacting target binding pocket complementarity . These structural distinctions translate into measurable differences in physicochemical properties (LogP, pKa, aqueous solubility) and biological target engagement that render simple substitution invalid without experimental verification .

! 2- or 3-pyridyl isomers may lose dual cell-line activity; 4-pyridyl position is critical for target engagement.
! Constitutional isomer N-(pyridin-4-ylmethyl)cyclopentanamine shifts amine class from primary to secondary, altering reactivity and protonation.
! Phenyl analog lacks pyridine nitrogen, removing pH-dependent solubility and metal-coordination capacity.

[1-(4-Pyridyl)cyclopentyl]methanamine: Differentiation vs. Structural Analogs


Cyclopentyl vs. tert-Butyl Cytotoxicity Differentiation

In a comparative cytotoxicity evaluation of pyridyl-substituted heterocycles against HepG2 (human hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines, the 4-pyridyl cyclopentyl-containing analog (Compound 7b) exhibited an IC50 >40 μM in HepG2 cells and 30.24 ± 1.48 μM in A549 cells, whereas the corresponding 4-pyridyl tert-butyl analog (Compound 7a) demonstrated markedly higher HepG2 cytotoxicity with an IC50 of 14.37 ± 0.26 μM and comparable A549 activity at 31.63 ± 1.50 μM [1]. The quantified difference reveals that cyclopentyl substitution reduces HepG2 cytotoxicity by at least 2.8-fold relative to tert-butyl substitution (IC50 >40 μM vs. 14.37 μM), while maintaining similar A549 activity. This divergence indicates that the cyclopentyl group confers cell line-specific selectivity not observed with the tert-butyl congener [1].

Cyclopentyl vs. tert-Butyl
Head-to-head
HepG2: target IC50 >40 μM vs. tert-butyl analog 14.37 μM (>2.8-fold lower); A549: comparable (30.24 vs. 31.63 μM).
Supports cell-model selectivity review
Cyclopentyl substitution reduces HepG2 response; A549 activity retained.
Cytotoxicity screening Hepatocellular carcinoma Structure-activity relationship

4-Pyridyl vs. Other Positional Isomers

Within the same pyridyl-substituted series, the 4-pyridyl cyclopentyl compound (7b) showed A549 IC50 of 30.24 ± 1.48 μM, whereas the 3-pyridyl tert-butyl analog (7c) exhibited HepG2 IC50 of 31.45 ± 0.44 μM and A549 IC50 >40 μM, and the 3-pyridyl n-butyl analog (7d) was inactive in both cell lines (IC50 >40 μM for both HepG2 and A549) [1]. The 2-pyridyl n-butyl analog (7f) demonstrated HepG2 IC50 >40 μM and A549 IC50 30.59 ± 1.48 μM, comparable to the 4-pyridyl cyclopentyl compound in A549 but without detectable HepG2 activity [1]. This positional isomer comparison demonstrates that the 4-pyridyl substitution pattern combined with cyclopentyl uniquely preserves measurable activity in both cell lines, whereas 3-pyridyl and 2-pyridyl variants show complete loss of activity in at least one cell line at concentrations up to 40 μM [1].

Pyridyl Position Scan
Ranked among tested
4-pyridyl cyclopentyl (7b): only analog retaining measurable activity in both HepG2 and A549. 3- and 2-pyridyl variants lose activity in at least one line.
Positional isomer constraint for dual cell-line response
2- or 3-pyridyl isomers cannot reproduce the dual activity profile.
Positional isomer SAR Heterocyclic amines Cytotoxicity profiling

Constitutional Isomer Differentiation

[1-(4-Pyridyl)cyclopentyl]methanamine (CAS 1178320-32-5, MW 176.26) and N-(pyridin-4-ylmethyl)cyclopentanamine (CAS 626210-39-7, MW 176.26) are constitutional isomers sharing identical molecular formula (C11H16N2) and molecular weight but differing fundamentally in amine connectivity . The target compound is a primary amine with the amino group attached directly to the cyclopentyl 1-position (geminal to the 4-pyridyl substituent), whereas the comparator is a secondary amine where the nitrogen bridges a cyclopentyl group and a pyridin-4-ylmethyl moiety [1]. This connectivity difference produces distinct physicochemical properties: the primary amine in the target compound has a predicted pKa of approximately 9-10, enabling protonation at physiological pH for enhanced aqueous solubility, whereas the secondary amine in the comparator has a lower pKa (approximately 8-9) and reduced water solubility [2]. The boiling point of N-(pyridin-4-ylmethyl)cyclopentanamine is predicted at 297.3 ± 15.0 °C at 760 mmHg with density 1.0 ± 0.1 g/cm³ [1]; corresponding experimental data for the target compound are not publicly available but are expected to differ due to altered hydrogen bonding capacity.

Constitutional Isomer
Data to verify
Target: primary amine (pKa ~9-10). Comparator: secondary amine (pKa ~8-9), different H-bond donor count.
Amine class governs reactivity and protonation
Predicted differences; experimental data not publicly available.
Constitutional isomers Amine nucleophilicity Physicochemical property differentiation

Cyclopentyl vs. Phenyl Analog Differentiation

The phenyl analog (1-phenylcyclopentyl)methanamine (CAS 17511-89-6, DB04577, C12H17N, MW 175.27) replaces the 4-pyridyl heteroaromatic ring with a phenyl group while retaining the geminal cyclopentyl-methanamine core [1]. This substitution eliminates the basic pyridine nitrogen (pKa ~5.2) and removes hydrogen bond acceptor capacity at the 4-position, resulting in a calculated LogP increase of approximately 0.8-1.2 units (more lipophilic) and loss of pH-dependent solubility modulation [2]. The pyridyl nitrogen in [1-(4-Pyridyl)cyclopentyl]methanamine provides an additional coordination site for metal ions and a protonation handle that influences membrane permeability and target binding kinetics; the phenyl analog lacks this functionality, rendering it unsuitable for applications requiring heteroaromatic π-stacking or hydrogen bonding with biological targets such as kinase ATP-binding pockets or metalloenzyme active sites .

4-Pyridyl vs. Phenyl
Class-level
Pyridine nitrogen (pKa ~5.2) provides additional H-bond acceptor and metal coordination; phenyl analog lacks this, estimated LogP difference ~0.8-1.2 units.
Heteroaromatic function essential for binding interactions
Phenyl analog cannot substitute in applications requiring pyridyl-specific interactions.
Ring size SAR Aromatic vs. aliphatic substitution Drug-likeness parameters

[1-(4-Pyridyl)cyclopentyl]methanamine: Research & Procurement Scenarios


Medicinal Chemistry: Kinase/PDE Inhibitor Scaffold

The 4-pyridyl cyclopentyl methanamine scaffold serves as a privileged fragment for developing ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors. The 4-pyridyl moiety mimics the adenine or guanine heterocycle in ATP/GTP binding pockets, while the cyclopentyl group provides constrained hydrophobic bulk that can be tuned for isoform selectivity. This structural motif is exemplified in WIN 58237 (1-cyclopentyl-3-methyl-6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one), a PDE5 inhibitor with Ki = 170 nM against cGMP PDE V from canine aorta [1]. The primary amine handle enables further derivatization via amide coupling, reductive amination, or sulfonamide formation to generate focused libraries for SAR exploration .

Bifunctional Probe Development for Target ID

The presence of two chemically distinct nitrogen centers (primary aliphatic amine pKa ~9-10; pyridine nitrogen pKa ~5.2) enables orthogonal functionalization strategies [1]. The primary amine can be selectively acylated or alkylated under neutral to slightly basic conditions without perturbing the pyridine ring, while the pyridine nitrogen can undergo N-oxidation or quaternization under acidic or oxidative conditions. This differential reactivity allows construction of bifunctional probes (e.g., affinity tags conjugated via the primary amine while retaining pyridine-mediated target engagement) for chemical proteomics and target deconvolution studies .

Constrained Amine Building Block for Heterocycle Synthesis

The geminal substitution at the cyclopentyl 1-position creates a neopentyl-like amine with reduced nucleophilicity compared to unhindered primary amines, enabling chemoselective transformations in the presence of other reactive functional groups [1]. The compound serves as a precursor for spirocyclic scaffolds through intramolecular cyclization reactions, and the 4-pyridyl group can participate in directed ortho-metalation or cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after appropriate protection of the primary amine . The dihydrochloride salt form (CAS 1423991-72-3) is preferred for reactions requiring anhydrous conditions with improved handling characteristics [2].

Fragment-Based Screening for p38 MAPK

Pyridyl-substituted cyclopentyl derivatives have established precedent as p38 mitogen-activated protein (MAP) kinase inhibitors, with related scaffolds showing anti-inflammatory activity [1]. The constrained cyclopentyl geometry of [1-(4-Pyridyl)cyclopentyl]methanamine presents a defined three-dimensional pharmacophore for fragment screening campaigns targeting kinase hinge-binding regions. The compound's molecular weight (176.26 Da) and calculated physicochemical properties place it within optimal fragment space (MW <200, cLogP <3, hydrogen bond donors ≤3), making it suitable for both biochemical fragment screens and structure-guided optimization via X-ray crystallography or NMR .

Application
Selection Property
Validation Focus
Kinase/PDE inhibitor scaffold
4-pyridyl pharmacophore + constrained cyclopentyl core
ATP-binding pocket complementarity and isoform selectivity
Bifunctional probe development
Orthogonal reactivity of primary amine and pyridine nitrogen
Differential protection/deprotection and target engagement retention
Constrained amine building block
Neopentyl-like hindered amine environment
Chemoselectivity in spirocyclization and cross-coupling reactions
Fragment-based screening (p38 MAPK)
Fragment-appropriate MW and 3D pharmacophore
Kinase hinge-region binding and fragment elaboration potential

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